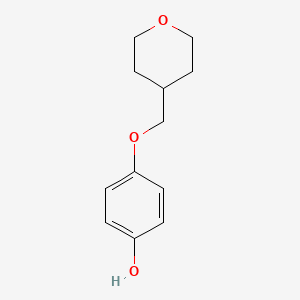

4-(Oxan-4-ylmethoxy)phenol

Übersicht

Beschreibung

It is a white crystalline solid that is soluble in organic solvents and has a melting point of 70-72°C

Wissenschaftliche Forschungsanwendungen

4-(Oxan-4-ylmethoxy)phenol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antioxidant properties.

Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.

Industry: Used in the production of polymers, adhesives, and coatings.

Wirkmechanismus

Target of Action

Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses .

Mode of Action

Phenol works by denaturing proteins and disrupting cell membranes, which leads to cell death. It is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis .

Biochemical Pathways

The biosynthesis of phenolic compounds in foods has been discussed, based on each class. The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant .

Pharmacokinetics

They are usually well absorbed in the small intestine, widely distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The result of phenol’s action can vary depending on its concentration and the organism it is acting upon. At lower concentrations, it may only inhibit microbial growth, while at higher concentrations, it can kill cells .

Action Environment

The action of phenolic compounds can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, the hydrogenation and hydrodeoxygenation of phenolic compounds was studied in the liquid phase over a Rh/silica catalyst at 323 K and 3 barg hydrogen pressure .

Biochemische Analyse

Biochemical Properties

4-(Oxan-4-ylmethoxy)phenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. Phenolic compounds are known to interact with proteins, enzymes, and other biomolecules through various mechanisms, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . In the case of this compound, it has been observed to interact with enzymes such as catalase and peroxidase, which are involved in oxidative stress responses . These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, phenolic compounds, including this compound, can modulate the activity of transcription factors such as NF-kB and Nrf2, which play crucial roles in regulating oxidative stress and inflammatory responses . Additionally, this compound has been found to affect the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it can activate antioxidant response elements through the Nrf2 pathway, enhancing the expression of antioxidant enzymes and reducing oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which can be beneficial for reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various phenolic compounds, which play essential roles in plant defense and human health . Enzymes such as phenylalanine ammonia-lyase (PAL) and peroxidase are involved in the metabolism of this compound, affecting its conversion into other bioactive compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Additionally, specific targeting signals and post-translational modifications can direct this compound to specific organelles, such as peroxisomes, where it can participate in oxidative stress responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing phenolic compounds, including 4-(Oxan-4-ylmethoxy)phenol, involves nucleophilic aromatic substitution reactions. These reactions typically require an aryl halide and a nucleophile under specific conditions . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production methods for phenolic compounds often involve the use of diazonium salts. For example, substituted 4-phenoxy-phenols can be prepared by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution to excess HCl, followed by introducing the diazonium chloride solution into a boiling mixture of sulfuric acid and an aromatic hydrocarbon .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Oxan-4-ylmethoxy)phenol undergoes various types of chemical reactions, including:

Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or Fremy’s salt.

Reduction: Quinones can be reduced back to hydroquinones using reducing agents.

Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Sodium dichromate, Fremy’s salt

Reduction: Various reducing agents

Electrophilic Substitution: Nitrating agents, sulfonating agents, halogens

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Electrophilic Substitution: Substituted phenols

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxyphenol (Guaiacol): A naturally occurring phenolic compound with antioxidant properties.

3-Methoxyphenol: Used as an intermediate in the synthesis of various organic compounds.

4-Methoxyphenol (Mequinol): Known for its use in skin depigmentation treatments.

Uniqueness

4-(Oxan-4-ylmethoxy)phenol is unique due to its specific structure, which includes an oxan-4-ylmethoxy group attached to the phenol ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Biologische Aktivität

4-(Oxan-4-ylmethoxy)phenol is a phenolic compound with potential biological activities that make it of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1135037-17-0

- Structural Formula:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction: It may interact with various enzymes, influencing metabolic pathways. For example, phenolic compounds often modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cell Signaling Pathways: The compound has been shown to affect key signaling pathways such as MAPK and PI3K/Akt, which are involved in cell proliferation and survival.

- Antioxidant Activity: As a phenolic compound, it likely possesses antioxidant properties that help mitigate oxidative stress in cells .

Biological Activities

Research indicates several biological activities associated with this compound:

- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as phospholipase A2 .

- Antimicrobial Properties: Preliminary studies have shown that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infection control .

- Neuroprotective Effects: Emerging research indicates potential neuroprotective properties, possibly through the modulation of neuroinflammatory processes and oxidative stress reduction .

Case Studies and Experimental Data

- In Vitro Studies:

- In Vivo Studies:

Comparative Analysis Table

| Study Type | Concentration | Effect Observed | Reference |

|---|---|---|---|

| In Vitro | 50 µM | Inhibition of cell proliferation | |

| In Vivo | 10 mg/kg | Minimal effect on tumor growth | |

| In Vivo | 50 mg/kg | Significant tumor reduction |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution due to its favorable solubility characteristics. Its metabolism is likely mediated by liver enzymes, particularly cytochrome P450 isoforms, which may lead to various metabolites with distinct biological activities .

Eigenschaften

IUPAC Name |

4-(oxan-4-ylmethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDBASQYKKAQRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.